molecular formula C30H28FN7OS B11500038 1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone

1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone

Cat. No.: B11500038
M. Wt: 553.7 g/mol
InChI Key: GPJBJMGPEJUEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone is a complex organic compound with a unique structure that includes multiple aromatic rings, a piperazine moiety, and a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the piperazine and fluorophenyl groups. The final step involves the addition of the ethanone moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-2-{4-[4-(4-chlorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone
  • 1-(4-Amino-2-{4-[4-(4-bromophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone
  • 1-(4-Amino-2-{4-[4-(4-methylphenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone

Uniqueness

The uniqueness of 1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone lies in the presence of the fluorophenyl group, which can enhance its biological activity and selectivity

Properties

Molecular Formula

C30H28FN7OS

Molecular Weight

553.7 g/mol

IUPAC Name

1-[4-amino-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl]-6-methylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C30H28FN7OS/c1-17-23-29(38-15-13-37(14-16-38)22-11-9-21(31)10-12-22)35-27(20-7-5-4-6-8-20)36-30(23)40-25(17)28-33-18(2)24(19(3)39)26(32)34-28/h4-12H,13-16H2,1-3H3,(H2,32,33,34)

InChI Key

GPJBJMGPEJUEMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5)C6=NC(=C(C(=N6)N)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.